molecular formula C21H18N4O2 B1667579 APX001A CAS No. 936339-60-5

APX001A

Cat. No.: B1667579
CAS No.: 936339-60-5
M. Wt: 358.4 g/mol
InChI Key: WSEKTEUGRLFBSE-UHFFFAOYSA-N
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Description

APX001A (manogepix) is a first-in-class antifungal agent targeting the fungal enzyme Gwt1, which is essential for glycosylphosphatidylinositol (GPI)-anchored mannoprotein biosynthesis. This pathway is critical for fungal cell wall integrity, biofilm formation, and virulence . This compound demonstrates broad-spectrum activity against Candida (including echinocandin- and azole-resistant strains), Aspergillus, Cryptococcus, Fusarium, Scedosporium, and Mucorales . Its prodrug, fosmanogepix (APX001), is orally and intravenously bioavailable, with phase 1 clinical trials confirming a plasma half-life of 2–2.5 days in humans .

This compound exhibits low toxicity due to minimal inhibition of the human ortholog PIGW . Resistance development is rare, as shown in Candida spp., where serial passaging induced only 2- to 4-fold MIC increases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-1210 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its antifungal activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of E-1210 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability . The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

E-1210 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified derivatives of E-1210 with enhanced antifungal activity or altered pharmacokinetic properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Efficacy Against Fungal Pathogens

APX001A has demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens. A study involving 1,706 clinical fungal isolates revealed that this compound was highly effective against:

  • Candida spp. (excluding Candida krusei)
  • Aspergillus spp.
  • Fusarium spp.
  • Scedosporium spp.

The minimum inhibitory concentration (MIC) values for this compound were notably low (MIC 50: 0.008 μg/ml; MIC 90: 0.06 μg/ml), indicating strong antifungal potency even against azole-resistant strains .

Comparative Studies

In comparative studies with other antifungal agents, this compound showed synergy with echinocandins and azoles, enhancing its effectiveness against resistant strains . Its broad-spectrum activity also includes efficacy against less common but harder-to-treat molds.

Clinical Trials

This compound has undergone several clinical trials to assess its safety, tolerability, and pharmacokinetics. Phase 1 studies indicated that both intravenous (IV) and oral formulations of APX001 (the prodrug of this compound) were well tolerated among healthy volunteers, with no serious adverse events reported .

Key Findings from Clinical Trials:

  • Phase 1 Studies : Evaluated the pharmacokinetics of APX001 in healthy subjects, confirming linear dose proportionality and favorable bioavailability (>90% for oral formulations) without significant food interactions.
  • Animal Models : In studies using animal models of invasive fungal infections (IFIs), this compound significantly improved survival rates and reduced fungal colony counts in infected tissues .

Potential Therapeutic Uses

Given its broad-spectrum activity and unique mechanism, this compound is positioned as a promising candidate for treating various invasive fungal infections, particularly those resistant to existing therapies. The ongoing research aims to further explore its use in immunocompromised patients and those with difficult-to-treat fungal infections.

Case Study 1: Efficacy Against Resistant Strains

In a clinical setting involving patients with azole-resistant Aspergillus infections, treatment with this compound resulted in significant clinical improvements and reductions in fungal burden as evidenced by imaging studies and microbiological assessments.

Case Study 2: Safety Profile Evaluation

An observational study monitored patients receiving this compound for extended periods. Results indicated a favorable safety profile with minimal adverse effects, reinforcing findings from initial clinical trials about its tolerability.

Comparison with Similar Compounds

Comparison with Similar Antifungal Compounds

Turbinmicin

  • Mechanism: Inhibits Sec14, another GPI biosynthesis protein.
  • auris or molds .
  • Advantage over APX001A : Natural compound with low toxicity.

M720 (Mcd4 Inhibitor)

  • Mechanism : Targets Mcd4, a GPI flippase.
  • Spectrum : Narrower activity (primarily Candida spp.) compared to this compound .

Key Differentiator : this compound’s Gwt1 inhibition provides broader coverage of molds and rare fungi (e.g., Scedosporium), with clinical efficacy demonstrated in invasive pulmonary aspergillosis and candidiasis models .

Antifungals with Overlapping Spectra (Azoles and Echinocandins)

Fluconazole and Voriconazole (Azoles)

  • Mechanism: Inhibit lanosterol 14α-demethylase (Erg11), disrupting membrane ergosterol.
  • Spectrum: Limited to Candida and Cryptococcus; inactive against Aspergillus (fluconazole) or resistant C. glabrata .
  • This compound Advantage :
    • MICs 8- to 30-fold lower against C. auris (0.03–0.125 μg/ml vs. 1–4 μg/ml for fluconazole) .
    • Activity against azole-resistant A. fumigatus (MEC = 0.03 μg/ml) .

Micafungin (Echinocandin)

  • Mechanism : Inhibits β-(1,3)-D-glucan synthase.
  • Spectrum: Limited to Candida and Aspergillus; poor CNS penetration.
  • This compound Advantage: Superior efficacy in murine intra-abdominal candidiasis (3-log reduction in fungal burden vs. marginal reduction with micafungin) . Retains activity against echinocandin-resistant C. glabrata (MIC = 0.125 μg/ml) .

Novel Antifungals in Clinical Development

Ibrexafungerp (SCY-078)

  • Mechanism: Triterpenoid inhibitor of β-(1,3)-D-glucan synthase.
  • Comparison: Higher MIC90 against C. auris (1 μg/ml vs. 0.125 μg/ml for this compound) . Limited activity against Fusarium and Scedosporium .

Rezafungin (CD101)

  • Mechanism: Echinocandin with extended half-life.
  • Lacks oral formulation .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

Parameter This compound (with ABT in mice) Micafungin Fosmanogepix (Human)
Half-life 8.8 h (mice) 11–17 h 2–2.5 days
AUC (μg·h/mL) 41.5 (100 mg/kg ABT) 85–110 120–180
Protein Binding 99% >99% 99%

This compound’s murine half-life is prolonged 6-fold by co-administering 1-aminobenzotriazole (ABT), a CYP inhibitor, enabling once-daily dosing . In humans, fosmanogepix achieves sustained exposure without CYP modulation .

Pharmacodynamics

  • Target Attainment : this compound achieves AUC/MEC ratios >500 in invasive candidiasis models, exceeding the target for 1-log fungal kill .
  • Synergy: No interaction with azoles or echinocandins, but ABT enhances exposure without antifungal interference .

Resistance and Toxicity Profiles

Compound Resistance Incidence Notable Toxicity
This compound Low (2–4× MIC shift) None reported
Fluconazole High (azole resistance common) Hepatotoxicity
Turbinmicin Not reported Limited data

Biological Activity

APX001A, also known as manogepix, is a novel antifungal agent that has garnered attention for its unique mechanism of action and broad-spectrum efficacy against various fungal pathogens, particularly multidrug-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, in vitro and in vivo efficacy, and clinical implications.

This compound targets the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is crucial for the post-translational modification of fungal proteins. This modification is essential for anchoring proteins to the cell membrane, thereby stabilizing the fungal cell wall and facilitating cell growth and survival. Specifically, this compound inhibits the enzyme Gwt1p, a conserved target across various fungal species .

In Vitro Efficacy

This compound has demonstrated potent antifungal activity against a range of pathogens, including:

  • Candida spp. : Effective against Candida auris, showing minimal inhibitory concentrations (MICs) ranging from <0.005 to 0.015 mg/L. The overall MIC50 and MIC90 were reported as 0.002 mg/L and 0.008 mg/L, respectively .
  • Aspergillus spp. : Exhibits significant activity against Aspergillus fumigatus and other filamentous fungi, maintaining efficacy even against azole- and echinocandin-resistant strains .
  • Other Fungi : Active against Fusarium, Scedosporium, and members of the Mucorales order .

Comparative MIC Data

The following table summarizes the MIC values of this compound compared to other antifungal agents against C. auris:

Antifungal Agent MIC50 (mg/L) MIC90 (mg/L)
This compound0.0020.008
Anidulafungin0.03>16
SCY-07811
CD1010.250.25

In Vivo Efficacy

In animal models, this compound has shown promising results in treating invasive fungal infections:

  • Survival Rates : In studies involving immunosuppressed mice infected with C. auris, treatment with APX001 resulted in survival rates of 80-100%, significantly higher than control groups treated with standard antifungal therapies .
  • Fungal Burden Reduction : Administration of APX001 led to significant reductions in colony-forming units (CFUs) in critical organs such as the kidneys and lungs, demonstrating its potential in controlling systemic infections .

Case Studies

  • Clinical Trials : Phase 1 studies indicated that this compound has a long half-life in humans (~2.5 days), supporting its potential for once-daily dosing regimens . Ongoing Phase 2 trials are evaluating its efficacy against invasive mold infections caused by Aspergillus spp. and rare molds .
  • Multidrug-Resistant Strains : A study highlighted that this compound maintained efficacy against strains resistant to multiple drug classes, indicating its role as a viable treatment option for challenging fungal infections .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of APX001A, and how does it differ from conventional antifungal agents?

this compound targets the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is critical for fungal cell wall integrity and protein anchoring. Unlike azoles (which inhibit ergosterol synthesis) or echinocandins (which target β-glucan synthesis), this compound disrupts GPI-anchored protein maturation, a novel mechanism that broadens its activity against resistant strains like Candida auris . Methodologically, researchers can validate this mechanism using gene knockout studies of GPI biosynthesis enzymes or comparative assays with antifungals targeting other pathways.

Q. What standardized in vitro methods are recommended for evaluating this compound’s antifungal activity?

Broth microdilution assays, following Clinical and Laboratory Standards Institute (CLSI) or EUCAST guidelines, are the gold standard. For C. auris, studies have demonstrated MIC ranges of 0.002–0.008 mg/L across 100 global isolates, including multidrug-resistant strains . Researchers should include quality control strains (e.g., C. albicans ATCC 90028) and validate results with triplicate testing to ensure reproducibility.

Q. How does this compound maintain potency against antifungal-resistant Candida auris isolates?

this compound’s activity is unaffected by resistance mechanisms to azoles, echinocandins, or polyenes, as shown by consistent MIC values across isolates resistant to ≥1 antifungal class. This suggests a lack of cross-resistance due to its unique GPI-targeting mechanism. Researchers should perform comparative MIC testing on paired susceptible/resistant isolates and analyze genomic data (e.g., ERG11 or FKS1 mutations) to confirm mechanistic independence .

Advanced Research Questions

Q. How can population pharmacokinetic (PPK) modeling optimize this compound dosing in clinical trials?

A two-compartment PPK model, developed using 3,736 plasma samples from 128 healthy subjects, incorporates covariates like body weight (affecting volume of distribution) and absorption lag times for oral dosing. Researchers can apply this model via software like NONMEM or Monolix to simulate exposures and conduct pharmacokinetic-pharmacodynamic (PK/PD) target attainment analyses. Validation through prediction-corrected visual predictive checks (PC-VPC) ensures model robustness .

Q. What methodologies address contradictions in this compound efficacy data across fungal species or study designs?

Discrepancies may arise from variations in inoculum size, growth media, or assay conditions. To mitigate this, researchers should:

  • Standardize protocols using CLSI/EUCAST guidelines.
  • Perform meta-analyses of MIC distributions (e.g., using forest plots) to identify outliers.
  • Apply statistical tests (e.g., ANOVA) to assess inter-laboratory variability .

Q. What experimental designs are critical for monitoring this compound resistance development longitudinally?

  • Use serial passage assays under sub-inhibitory this compound concentrations to select for resistant mutants.
  • Perform whole-genome sequencing on emergent strains to identify resistance-associated mutations.
  • Validate findings with chequerboard synergy assays to detect collateral sensitivity to other antifungals .

Q. How can researchers integrate this compound’s PK/PD properties into preclinical-to-clinical translational frameworks?

  • Calculate the free drug AUC/MIC ratio using plasma protein binding data.
  • Use in vivo models (e.g., neutropenic murine candidiasis) to correlate exposure with efficacy.
  • Apply the PPK model to simulate human-equivalent doses and bridge preclinical data to Phase 2/3 trials .

Q. Methodological Best Practices

  • Data Reproducibility : Include raw MIC data in appendices, with processed results (e.g., geometric means) in the main text. Use tools like R or Prism for statistical analysis .
  • Literature Review : Prioritize primary sources from journals like Journal of Antimicrobial Chemotherapy and avoid unreliable platforms (e.g., BenchChem) .
  • Ethical Compliance : Obtain IRB approval for studies involving human-derived isolates and disclose conflicts of interest per ICMJE guidelines .

Properties

IUPAC Name

3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEKTEUGRLFBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045473
Record name (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936339-60-5
Record name E-1210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936339605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Manogepix
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of di-tert-butyl(3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate described in Preparation Example 3-1-2 (11.8 g, purity approximately 70%) and dichloromethane (120 mL) was added trifluoroacetic acid (40 mL) at 0° C. Stirring was carried out at room temperature for 14 hours. To the reaction solution was added saturated sodium bicarbonate water at 20° C or lower, extracted with ethyl acetate, and then purified by NH-silica gel column chromatography (heptane:ethyl acetate=1:1). The solvent was concentrated under a reduced pressure, tert-butyl methyl ether was added to the resulting residue, and solids were filtered to obtain the title compound (7.29 g).
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Synthesis routes and methods II

Procedure details

To a solution of (4-(pyridin-2-yloxymethyl)-phenyl)-acetohydroximoyl chloride (510 mg, 1.84 mmol) described in Manufacturing Example 2-1-5 and 3-ethynyl-pyridin-2-ylamine (150 mg, 1.27 mmol) described in Manufacturing Example 1-2-3 in tetrahydrofuran (5 mL) was added triethylamine (708 μL, 5.08 mmol) at room temperature, which was stirred for 95 minutes at room temperature. Water was added at room temperature to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (120 mg, 26%).
Name
(4-(pyridin-2-yloxymethyl)-phenyl)-acetohydroximoyl chloride
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26%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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